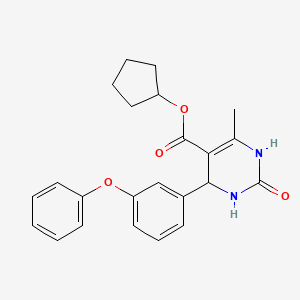![molecular formula C20H24Cl2O3 B5160430 1,1'-[oxybis(2,1-ethanediyloxy)]bis(4-chloro-2,6-dimethylbenzene)](/img/structure/B5160430.png)
1,1'-[oxybis(2,1-ethanediyloxy)]bis(4-chloro-2,6-dimethylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-[oxybis(2,1-ethanediyloxy)]bis(4-chloro-2,6-dimethylbenzene), also known as OEDC, is a chemical compound that has been widely used in scientific research. OEDC is a versatile molecule that can be used for a variety of purposes, including the synthesis of new compounds, as a catalyst, and as a reagent in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,1'-[oxybis(2,1-ethanediyloxy)]bis(4-chloro-2,6-dimethylbenzene) is not fully understood, but it is believed to act as a nucleophile in chemical reactions. 1,1'-[oxybis(2,1-ethanediyloxy)]bis(4-chloro-2,6-dimethylbenzene) can also act as a Lewis acid catalyst, which can enhance the rate of chemical reactions.
Biochemical and Physiological Effects:
1,1'-[oxybis(2,1-ethanediyloxy)]bis(4-chloro-2,6-dimethylbenzene) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. 1,1'-[oxybis(2,1-ethanediyloxy)]bis(4-chloro-2,6-dimethylbenzene) has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,1'-[oxybis(2,1-ethanediyloxy)]bis(4-chloro-2,6-dimethylbenzene) in lab experiments is its versatility. 1,1'-[oxybis(2,1-ethanediyloxy)]bis(4-chloro-2,6-dimethylbenzene) can be used in a variety of reactions and can be easily synthesized. However, one limitation of using 1,1'-[oxybis(2,1-ethanediyloxy)]bis(4-chloro-2,6-dimethylbenzene) is that it can be toxic in high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the use of 1,1'-[oxybis(2,1-ethanediyloxy)]bis(4-chloro-2,6-dimethylbenzene) in scientific research. One possible direction is the synthesis of new compounds using 1,1'-[oxybis(2,1-ethanediyloxy)]bis(4-chloro-2,6-dimethylbenzene) as a starting material. 1,1'-[oxybis(2,1-ethanediyloxy)]bis(4-chloro-2,6-dimethylbenzene) could also be used in the development of new materials with unique properties. Additionally, further research could be conducted on the biochemical and physiological effects of 1,1'-[oxybis(2,1-ethanediyloxy)]bis(4-chloro-2,6-dimethylbenzene), which could lead to the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of 1,1'-[oxybis(2,1-ethanediyloxy)]bis(4-chloro-2,6-dimethylbenzene) can be achieved through a multi-step reaction process. The first step involves the reaction of 4-chloro-2,6-dimethylphenol with ethylene glycol to form the intermediate 4-chloro-2,6-dimethylphenyl 2-hydroxyethyl ether. This intermediate is then reacted with 1,2-dibromoethane to form the final product, 1,1'-[oxybis(2,1-ethanediyloxy)]bis(4-chloro-2,6-dimethylbenzene).
Aplicaciones Científicas De Investigación
1,1'-[oxybis(2,1-ethanediyloxy)]bis(4-chloro-2,6-dimethylbenzene) has been used in a variety of scientific research applications, including the synthesis of new compounds and as a catalyst in chemical reactions. 1,1'-[oxybis(2,1-ethanediyloxy)]bis(4-chloro-2,6-dimethylbenzene) has also been used in the development of new materials and in the study of biochemical and physiological processes.
Propiedades
IUPAC Name |
5-chloro-2-[2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2O3/c1-13-9-17(21)10-14(2)19(13)24-7-5-23-6-8-25-20-15(3)11-18(22)12-16(20)4/h9-12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZNWSJBENGOQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCOCCOC2=C(C=C(C=C2C)Cl)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,2-diphenylpropanamide](/img/structure/B5160354.png)
![2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5160362.png)
![N-ethyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5160363.png)

![ethyl 5-(acetyloxy)-1-[2,3-bis(acetyloxy)propyl]-2-methyl-1H-indole-3-carboxylate](/img/structure/B5160391.png)
![N~2~-(2-chlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5160396.png)
![4-methoxybenzyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5160403.png)
![butyl 4-{5-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5160410.png)
![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B5160421.png)
![2-(2-methylphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5160427.png)
![2-(acetylamino)-N-[2-(1-naphthyl)ethyl]-3-phenylacrylamide](/img/structure/B5160438.png)

![4-{[5-(2-nitrophenyl)-2-furyl]methyl}morpholine](/img/structure/B5160454.png)
![3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide](/img/structure/B5160464.png)